4-(3-Fluoropyridin-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoropyridin-4-yl)morpholine is an organic compound that features a morpholine ring attached to a fluoropyridine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the morpholine and fluoropyridine groups imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoropyridin-4-yl)morpholine typically involves the reaction of 3-fluoropyridine with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where morpholine displaces a leaving group on the fluoropyridine ring. This reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoropyridin-4-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(3-Fluoropyridin-4-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Material Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Fluoropyridin-4-yl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluoropyridine moiety can enhance binding affinity and selectivity, while the morpholine ring can improve solubility and pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluoropyridin-4-yl)morpholine
- 3-Fluoro-4-morpholinoaniline
- 2-(Alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones
Uniqueness
4-(3-Fluoropyridin-4-yl)morpholine is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can significantly influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in pharmacological activity and selectivity compared to similar compounds .
Properties
Molecular Formula |
C9H11FN2O |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
4-(3-fluoropyridin-4-yl)morpholine |
InChI |
InChI=1S/C9H11FN2O/c10-8-7-11-2-1-9(8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 |
InChI Key |
HNPYVXHJBSVYCA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.